molecular formula C16H18N2OS B3478823 6-methyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-methyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B3478823
M. Wt: 286.4 g/mol
InChI Key: LIPJEJWNTPJQLD-UHFFFAOYSA-N
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Description

6-methyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as THIP, is a potent and selective agonist of the GABA(A) receptor. It has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as anxiety, insomnia, and epilepsy.

Scientific Research Applications

6-methyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as anxiety, insomnia, and epilepsy. Studies have shown that 6-methyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has anxiolytic and sedative effects, making it a potential treatment for anxiety and insomnia. It has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.

Mechanism of Action

6-methyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide acts as a potent and selective agonist of the GABA(A) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. It enhances the activity of the GABA(A) receptor, leading to increased chloride ion influx and hyperpolarization of the neuron, resulting in a decrease in neuronal excitability.
Biochemical and Physiological Effects:
6-methyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to have muscle relaxant effects and to increase the threshold for pain perception. 6-methyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been reported to have a half-life of approximately 4 hours in humans.

Advantages and Limitations for Lab Experiments

6-methyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the GABA(A) receptor, making it a useful tool for studying the role of the GABA(A) receptor in neurological disorders. However, 6-methyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has limitations, including its short half-life and potential for side effects such as sedation and ataxia.

Future Directions

There are several potential future directions for 6-methyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide research, including investigating its potential as a treatment for other neurological disorders such as depression and schizophrenia. Additionally, further research could focus on developing more potent and selective GABA(A) receptor agonists with longer half-lives and fewer side effects. Finally, research could explore the potential of 6-methyl-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide as a tool for studying the role of the GABA(A) receptor in other physiological processes beyond the central nervous system.

properties

IUPAC Name

6-methyl-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-11-5-6-13-14(10-20-15(13)8-11)16(19)18-9-12-4-2-3-7-17-12/h2-4,7,10-11H,5-6,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPJEJWNTPJQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC=C2C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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